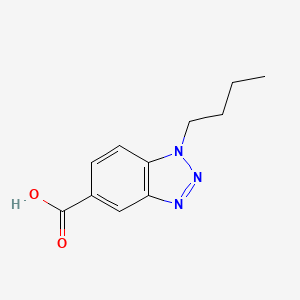

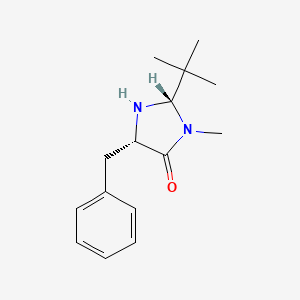

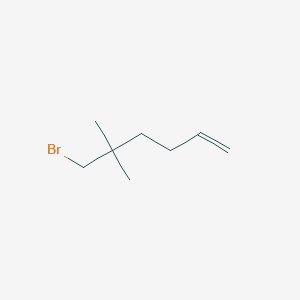

![molecular formula C27H30N2 B1279374 (2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine CAS No. 155681-48-4](/img/structure/B1279374.png)

(2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine

カタログ番号 B1279374

CAS番号:

155681-48-4

分子量: 382.5 g/mol

InChIキー: SVHVLAGNGAWUQU-SVBPBHIXSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine” is an NK1 receptor antagonist . It was studied in human liver microsomes and recombinant human CYP isoforms .

Chemical Reactions Analysis

The major metabolic pathways of this compound were due to oxidation of the tert-butyl moiety to form an alcohol (M6) and/or O-demethylation of the anisole moiety .科学的研究の応用

Metabolism and Pharmacokinetics

- Metabolism in Human Liver Microsomes : (2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine, as an NK1 receptor antagonist, undergoes extensive metabolism in human liver microsomes, primarily involving oxidation and O-demethylation processes, leading to the formation of multiple metabolites (Prakash et al., 2007).

- Pharmacokinetics in Humans : In a study of ezlopitant, a derivative of (2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine, researchers found it to be rapidly absorbed and extensively metabolized in humans after oral administration. The study provided insights into the excretion, biotransformation, and pharmacokinetics of this compound (Prakash et al., 2007).

Chemical Synthesis

- Synthesis of Related Compounds : Research has been conducted on synthesizing various benzhydryl and aza-bicyclooctane derivatives, demonstrating the versatile chemical synthesis possibilities of related structures (Deng Fu-li, 2007).

- Single Crystal X-ray Diffraction : The use of single crystal X-ray diffraction in determining the stereochemical assignment of substituted aminobicyclohexane and aminobicyclooctane derivatives showcases the analytical methods applicable to compounds similar to (2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine (Christensen et al., 2011).

Medical Imaging

- Radiolabeled Ligands for Imaging : Studies involving the synthesis and biodistribution of radiolabeled alpha 7 nicotinic acetylcholine receptor ligands, derived from aza-bicyclooctane, demonstrate applications in medical imaging, particularly in PET and SPECT (Pomper et al., 2005).

Mechanistic Studies

- Intramolecular C-H Insertion Reactions : Research on the mechanisms of intramolecular C-H insertion reactions in 1-aza-2-azoniaallene salts provides insights into the chemical behavior of nitrogen-containing bicyclic structures (Hong et al., 2015).

Enantioselective Synthesis

- Asymmetric Synthesis : Studies focused on the asymmetric synthesis of bicyclic amines via redox neutral C–H functionalization indicate the potential for creating enantiomerically pure compounds, relevant to pharmaceutical applications (Kumar et al., 2015).

Application in Asymmetric Catalysis

- Rhodium-Catalyzed Asymmetric Addition : The use of bicyclooctane derivatives in rhodium-catalyzed asymmetric 1,4-addition reactions showcases their potential utility in asymmetric catalysis (Otomaru et al., 2005).

特性

IUPAC Name |

(2S,3S)-2-benzhydryl-N-benzyl-1-azabicyclo[2.2.2]octan-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2/c1-4-10-21(11-5-1)20-28-26-24-16-18-29(19-17-24)27(26)25(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,24-28H,16-20H2/t26-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHVLAGNGAWUQU-SVBPBHIXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@@H]([C@@H]2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439453 |

Source

|

| Record name | (2S,3S)-2-benzhydryl-N-benzyl-1-azabicyclo[2.2.2]octan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine | |

CAS RN |

155681-48-4 |

Source

|

| Record name | (2S,3S)-2-benzhydryl-N-benzyl-1-azabicyclo[2.2.2]octan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

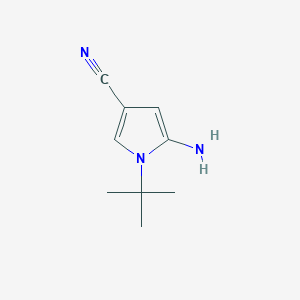

![Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]](/img/structure/B1279298.png)

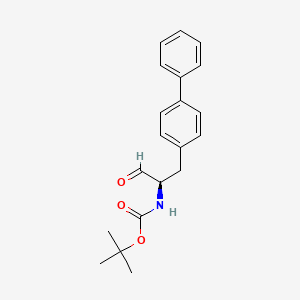

![2-[2-(2-Aminoethylamino)ethoxy]ethanol](/img/structure/B1279304.png)

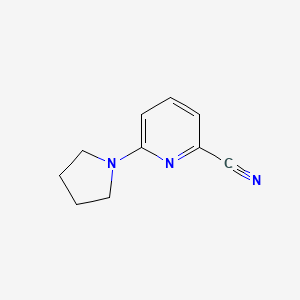

![2-[2-(Dimethylamino)ethoxy]benzonitrile](/img/structure/B1279309.png)

![8-Bromo-6-methylimidazo[1,2-A]pyrazine](/img/structure/B1279313.png)